molecular formula C11H10O3 B8699289 4,5-dimethyl-1-benzofuran-2-carboxylic acid

4,5-dimethyl-1-benzofuran-2-carboxylic acid

Katalognummer: B8699289
Molekulargewicht: 190.19 g/mol
InChI-Schlüssel: YUABDMJDADYEFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dimethyl-1-benzofuran-2-carboxylic acid is a derivative of benzofuran, a heterocyclic compound that consists of a fused benzene and furan ring. Benzofuran derivatives are known for their diverse biological activities and are found in various natural products. The presence of the carboxylic acid group at the 2-position and methyl groups at the 4 and 5 positions of the benzofuran ring imparts unique chemical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-1-benzofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions.

Industrial Production Methods: Industrial production of benzofuran derivatives often employs large-scale cyclization reactions using transition-metal catalysis. The use of microwave-assisted synthesis has also been explored to enhance the efficiency and yield of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Dimethyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at the positions adjacent to the oxygen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4,5-Dimethyl-1-benzofuran-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,5-dimethyl-1-benzofuran-2-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

    Benzofuran-2-carboxylic acid: Lacks the methyl groups at the 4 and 5 positions.

    4-Methyl-1-benzofuran-2-carboxylic acid: Contains a single methyl group at the 4 position.

    5-Methyl-1-benzofuran-2-carboxylic acid: Contains a single methyl group at the 5 position.

Uniqueness: 4,5-Dimethyl-1-benzofuran-2-carboxylic acid is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The additional methyl groups can enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Eigenschaften

Molekularformel

C11H10O3

Molekulargewicht

190.19 g/mol

IUPAC-Name

4,5-dimethyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H10O3/c1-6-3-4-9-8(7(6)2)5-10(14-9)11(12)13/h3-5H,1-2H3,(H,12,13)

InChI-Schlüssel

YUABDMJDADYEFG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(C=C1)OC(=C2)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.